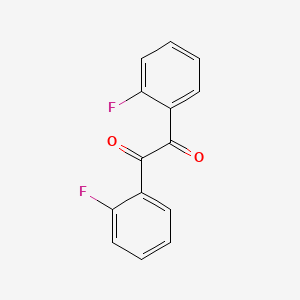

1,2-Bis(2-fluorophenyl)ethane-1,2-dione

概要

説明

1,2-Bis(2-fluorophenyl)ethane-1,2-dione is an organic compound . It is a solid substance, usually appearing as white to slightly yellow crystals . It is used in various experimental and reaction studies .

Synthesis Analysis

The synthesis of this compound typically involves the catalytic fluorination of certain raw materials such as benzaldehyde . The specific synthesis method can be adjusted according to experimental conditions and requirements .Molecular Structure Analysis

The molecular structure of this compound has been determined by methods such as single-crystal X-ray diffraction, 1H NMR, and FT-IR spectroscopy . The compound exhibits bond lengths and angles typical of diketones . An unusual feature of the structure is the length of the central C-C bond connecting the carbonyl units, which is significantly longer than a normal Csp2-Csp2 single bond .Chemical Reactions Analysis

This compound is a class of dicarbonyl compounds with a wide variety of uses in organic synthesis . It is used as a precursor in the production of hexabenzocoronenes . More recently, it has been used in the synthesis of various polymers that have been studied for photovoltaics and for gas chromatography (GC) stationary phases .Physical And Chemical Properties Analysis

This compound is a solid substance, usually appearing as white to slightly yellow crystals . It exhibits bond lengths and angles typical of diketones .科学的研究の応用

Optical Properties and Electronic Structures

Research on compounds similar to 1,2-Bis(2-fluorophenyl)ethane-1,2-dione, such as various ethane-1,2-diones, has explored their optical properties. Studies have found that these compounds exhibit unique electronic and optical characteristics, influenced by their molecular structures and the nature of their substituents. The electronic absorption spectra and hyperpolarizability of these compounds have been a focus, contributing to the understanding of their potential in electronic and photonic applications (Lukes et al., 2003).

Conformation and Light Absorption

The conformation and light absorption properties of ethane-1,2-diones have been extensively studied. Research shows that the solid-state and solution-phase structures of these compounds, including 1,2-bis(4,5-dihydrofuran-3-yl)ethane-1,2-dione and similar derivatives, significantly affect their color properties and light absorption behaviors. Such insights are crucial for developing new materials with specific optical properties (Effenberger et al., 1991).

Reactions with Phosphorus Reagents and Cytotoxic Activity

In medicinal chemistry, the reactivity of 1,2-bis(2-pyridyl)ethane-1,2-dione with various phosphorus nucleophiles has been explored. Such reactions have led to the formation of compounds with significant cytotoxic activity against various cancer cells, demonstrating the potential of this compound analogs in developing anticancer drugs (El‐Hussieny et al., 2015).

Computational Studies on Synthesis and Reactivity

Computational studies have played a vital role in understanding the synthesis and reactivity of benzil derivatives, including this compound. These studies provide insights into the mechanisms and factors influencing the yield and reactivity of these compounds, aiding in the development of more efficient synthetic methods and the prediction of new properties (Topal et al., 2006).

作用機序

Safety and Hazards

将来の方向性

While the synthetic chemistry of 1,2-Bis(2-fluorophenyl)ethane-1,2-dione is known in the literature, structural data have not yet been published for the compound . Therefore, future research could focus on further elucidating the structural properties of this compound. Additionally, given its use as a precursor in the production of various polymers, further applications in areas such as photovoltaics and gas chromatography could be explored .

特性

IUPAC Name |

1,2-bis(2-fluorophenyl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQCHLREAXYCBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453098 | |

| Record name | 1,2-bis(2-fluorophenyl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

573-43-3 | |

| Record name | 1,2-bis(2-fluorophenyl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-[R]-cysteinyl-[S]-seryl-[S]-lysyl-[S]-lysyl-[S]-lysyl-[S]-lysine](/img/structure/B3063113.png)